Astaxanthin, (9Z)-
Description
Contextualization of Astaxanthin (B1665798) in Carotenoid Science
Astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione) is a keto-carotenoid, a class of organic pigments found in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms. researchgate.netacs.orgnih.gov Its molecular formula is C40H52O4. nih.govnih.gov Structurally, it is related to other well-known carotenoids like beta-carotene (B85742) and zeaxanthin (B1683548). acs.orgwikipedia.org The molecule is characterized by a long polyene backbone of conjugated double bonds, which is responsible for its color and antioxidant activity. nih.govnih.govresearchgate.net At each end of this chain is a β-ionone ring, which contains both a hydroxyl (-OH) and a ketone (C=O) group. researchgate.netcontentstack.com This unique structure, particularly the presence of the polar terminal rings, distinguishes astaxanthin from many other carotenoids and contributes to its chemical properties. mdpi.com
Academic Significance of Astaxanthin Isomerism in Research
The astaxanthin molecule possesses features that give rise to different isomeric forms, a subject of considerable academic research. Isomerism in astaxanthin can be categorized into two main types: stereoisomerism and geometric isomerism. greenspringnatural.com
Stereoisomers (Optical Isomers): Due to two chiral centers at the C-3 and C-3′ positions of the β-ionone rings, astaxanthin can exist as three distinct stereoisomers: (3S,3′S), (3R,3′R), and the meso form (3R,3′S). nih.govnih.govresearchgate.net The distribution of these stereoisomers varies depending on the source. For instance, astaxanthin from the microalga H. pluvialis is primarily the (3S,3′S) stereoisomer, whereas synthetic astaxanthin is a racemic mixture of all three in a 1:2:1 ratio. nih.govresearchgate.net
Geometric Isomers (Cis/Trans or E/Z): The polyene chain of astaxanthin contains multiple double bonds, allowing for the formation of geometric isomers. The most stable and common form found in nature is the all-E (all-trans) isomer. nih.govnih.gov However, under the influence of factors like heat and light, isomerization can occur, leading to the formation of various Z-isomers (cis-isomers), including (9Z)-astaxanthin and (13Z)-astaxanthin. nih.govnih.gov
The (9Z)- configuration signifies that the substituents at the C9-C10 double bond are on the same side, introducing a bend in the molecule's polyene chain. This structural deviation from the linear all-trans isomer is of significant scientific interest because it can influence the molecule's physical and biological properties. science.gov Research has shown that different geometric isomers can exhibit variations in bioavailability, stability, and antioxidant capacity. nih.govmdpi.comnutraceuticalbusinessreview.com For example, some studies suggest that Z-isomers of astaxanthin may have greater bioavailability than the all-E-isomer. mdpi.comresearchgate.net
The separation and identification of these isomers are critical for research and require advanced analytical techniques. High-performance liquid chromatography (HPLC), particularly with chiral columns, is a primary method for separating both stereoisomers and geometric isomers. acs.orgrsc.orgelsevierpure.com The definitive structural elucidation of isomers like (9Z)-astaxanthin relies on sophisticated spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR). ejournal.byresearchgate.net
| Isomer Type | Specific Isomers | Key Structural Feature | Common Source / Occurrence |
|---|---|---|---|
| Stereoisomers (Optical) | (3S,3′S) | S-configuration at both chiral centers | Predominant in Haematococcus pluvialis algae. nih.gov |
| (3R,3′R) | R-configuration at both chiral centers | Found in yeast such as Phaffia rhodozyma. researchgate.net | |
| (3R,3′S) - meso | R-configuration at one chiral center, S at the other | Part of the racemic mixture in synthetic astaxanthin. nih.govresearchgate.net | |
| Geometric Isomers (Cis/Trans) | all-E (all-trans) | Trans configuration at all double bonds in the polyene chain | Most abundant and stable form in nature. nih.govnih.gov |
| (9Z)-Astaxanthin (9-cis) | Cis configuration at the C9-C10 double bond | Formed via isomerization from the all-trans form. nih.govnih.gov | |
| (13Z)-Astaxanthin (13-cis) | Cis configuration at the C13-C14 double bond | Formed via isomerization from the all-trans form. nih.govnih.gov |
Historical Perspectives on Astaxanthin Chemical and Biochemical Investigations
The scientific investigation of astaxanthin spans nearly a century, marked by key discoveries in its isolation, structural determination, and synthesis. The timeline began in the 1930s when it was first characterized. In 1938, the Nobel laureate Richard Kuhn and his colleague Sörensen isolated this pigment from lobster eggs and named it "astaxanthin," derived from Astacus gammarus (the former scientific name for the European lobster). nih.gov They were instrumental in determining its fundamental chemical structure as 3,3′-dihydroxy-β,β-carotene-4,4′-dione. nih.gov
Throughout the mid-20th century, researchers continued to identify astaxanthin in a wide array of organisms, establishing its widespread presence in the marine food web. nih.govresearchgate.net The first successful chemical synthesis of astaxanthin was achieved in the late 1960s. nih.gov
A significant leap in astaxanthin research came with the advent of modern analytical chemistry. Starting in the 1970s, techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provided powerful tools for detailed structural analysis. nih.govresearchgate.net These methods were crucial for confirming the structure of astaxanthin from various sources and for identifying and characterizing its different isomers. In the 2000s, X-ray crystallography provided definitive, three-dimensional views of the astaxanthin molecule, offering precise data on bond lengths and angles and confirming the conformations of its end rings. nih.govresearchgate.netnih.gov This progression of analytical power has enabled a deeper understanding of the subtle structural differences between isomers like (9Z)-astaxanthin and the more common all-trans form, fueling ongoing research into their distinct chemical and biological profiles.
| Year/Period | Milestone | Significance |
|---|---|---|
| 1938 | Isolation and naming by Kuhn and Sörensen. nih.gov | Official discovery and initial structural characterization from lobster. |
| 1948-1950s | Identification in various other natural sources. nih.gov | Demonstrated the widespread distribution of astaxanthin in nature, including in flamingos and insects. |
| Late 1960s | First chemical synthesis of astaxanthin. nih.gov | Opened avenues for commercial production and further chemical studies. |
| 1970s | Application of modern spectroscopic techniques (MS, NMR). nih.govresearchgate.net | Allowed for precise structural confirmation and the beginning of detailed isomer analysis. |
| 1990s | Identification of potent antioxidant activity. nih.gov | Shifted research focus towards the biological functions and health implications of astaxanthin. |
| 2000s | Use of X-ray crystallography for structural analysis. nih.govnih.gov | Provided definitive 3D molecular structures, enhancing the understanding of isomer conformations. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19-,30-20+/t35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-QHKQXWLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113085-04-4 | |
| Record name | Astaxanthin, (9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASTAXANTHIN, (9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDS4HHC19M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Isomerism and Stereochemistry of Astaxanthin
Geometric Isomers of Astaxanthin (B1665798) (with emphasis on (9Z)- Astaxanthin)
The polyene chain of astaxanthin contains multiple double bonds, each capable of existing in either an E (trans) or Z (cis) configuration. While the all-E (all-trans) form is the most common and thermodynamically stable isomer found in nature, various Z (cis) isomers can form through isomerization processes. Among these, the 9-Z and 13-Z isomers are frequently observed and studied. The (9Z)-astaxanthin isomer, specifically, represents a configuration where the double bond at the 9th position is in the cis orientation.
Conformation and Electronic Structure Elucidation of (9Z)- Astaxanthin
The altered electronic distribution in (9Z)-astaxanthin, compared to its all-E counterpart, can lead to differences in its absorption spectra and reactivity. Research suggests that Z-isomers, including 9-Z-astaxanthin, may exhibit enhanced antioxidant activity and greater bioavailability in certain biological systems colab.wsscience.govcas.cnspkx.net.cn. These differences are attributed to subtle shifts in energy levels and electron distribution resulting from the non-planar conformation.
Mechanisms of (9Z)- Astaxanthin Isomer Formation
Astaxanthin can undergo isomerization from the all-E form to various Z (cis) isomers, including (9Z)-astaxanthin, through several mechanisms. These include photoisomerization (light-induced) and thermal or solvent-induced processes.
Exposure to light, particularly UV or visible light, can provide the energy required to overcome the rotational barrier of double bonds, leading to E/Z isomerization researchgate.netnih.govd-nb.infomdpi.comnih.gov. Studies have shown that astaxanthin solutions, when illuminated, can form cis-isomers, with the concentration of these isomers increasing within the initial hours of exposure researchgate.net. Prolonged light exposure, however, may also lead to the degradation of astaxanthin researchgate.netmdpi.com. Research indicates that photoisomerization can lead to the formation of specific cis-isomers like 9-Z and 13-Z from all-E-astaxanthin asianpubs.orgresearchgate.net.
Elevated temperatures can also promote the isomerization of astaxanthin. Heating astaxanthin in organic solvents has been observed to increase the accumulation of Z-isomers, such as the 9-Z and 13-Z forms, over time researchgate.netnih.govd-nb.inforesearchgate.net. For instance, temperatures around 70-78°C have been shown to induce isomerization from all-E-astaxanthin to 9-Z- and 13-Z-astaxanthin researchgate.net.
The nature of the solvent significantly influences the dynamics of both thermal and photoisomerization. Solvent polarity plays a critical role, with medium polarity solvents reportedly stabilizing cis-isomers more effectively than highly polar solvents researchgate.net. Nonpolar solvents may not contribute as significantly to cis-isomer stabilization researchgate.net. Furthermore, the presence of π-bonds within solvent molecules can stimulate isomerization researchgate.net. Specific solvents have demonstrated varying rates of isomerization, with dichloromethane (B109758) showing higher rates than chloroform, methanol, or acetonitrile (B52724) researchgate.net. These solvent effects are thought to be related to their ability to influence the torque energy and stabilize the cis-conformation by reducing dipole-dipole repulsion researchgate.net.
Chiral Stereoisomers of Astaxanthin
Astaxanthin possesses two chiral centers at the C3 and C3′ positions of its terminal β-ionone rings. This chirality gives rise to three distinct stereoisomers:
(3S,3'S)-Astaxanthin: This is the levorotatory enantiomer and is the predominant form found in natural sources such as the microalga Haematococcus pluvialis and is also prevalent in aquatic animals like salmon nih.govvitasourcebio.comfermentabiotech.commdpi.comwikipedia.orgnih.govplos.org.
(3R,3'R)-Astaxanthin: This is the dextrorotatory enantiomer, often found in synthetic astaxanthin and in some yeast sources like Phaffia rhodozyma vitasourcebio.comfermentabiotech.commdpi.com.
(3R,3'S)-Astaxanthin: This is a meso compound, possessing an internal plane of symmetry, making it achiral despite having two chiral centers biorxiv.orgnih.govvitasourcebio.commdpi.comwikipedia.orgnih.govplos.org. It is also present in synthetic astaxanthin mixtures.
(3S,3'S)-, (3R,3'R)-, and (3R,3'S)-Astaxanthin Enantiomeric and Meso Forms
The different stereoisomers of astaxanthin can exhibit variations in their biological activities, including antioxidant capacity and bioavailability nih.govvitasourcebio.comfermentabiotech.commdpi.com. The (3S,3'S) isomer is generally considered to possess higher bioactivity compared to the (3R,3'R) and (3R,3'S) forms vitasourcebio.comfermentabiotech.com. Synthetic astaxanthin typically comprises a mixture of these three stereoisomers in approximate ratios, such as 1:2:1 for (3S,3'S):(3R,3'S):(3R,3'R) mdpi.comwikipedia.org.
Distinguishing between these stereoisomers is crucial for research and application. While High-Performance Liquid Chromatography (HPLC) is a standard method, techniques like Raman spectroscopy, often coupled with DFT calculations, have emerged as powerful tools for differentiating optical isomers based on subtle differences in their vibrational spectra nih.govbiorxiv.orgresearchgate.net. For example, specific Raman bands at 1190 cm⁻¹ and 1215 cm⁻¹ show distinct intensities for each of the three optical isomers biorxiv.org. Chiroptical methods such as Electronic Circular Dichroism (ECD) and Raman Optical Activity (ROA) are also highly sensitive to conformational changes and can distinguish between enantiomers and conformers acs.orgresearchgate.net.
Natural Occurrence and Biological Contexts for Research
Biotechnologically Relevant Microorganisms and Algae for Astaxanthin (B1665798) Biosynthesis Research
Several organisms have been identified as significant producers of astaxanthin, making them focal points for biotechnological research and industrial production.
The green microalga Haematococcus pluvialis is considered one of the most important natural sources of astaxanthin for commercial purposes. This unicellular organism is capable of accumulating high levels of astaxanthin, particularly under stressful environmental conditions. Research indicates that factors such as high light intensity, nitrogen deprivation, and salinity stress are key triggers for astaxanthin accumulation jmb.or.krresearchgate.netfrontiersin.orgresearchgate.net. Under these conditions, H. pluvialis transitions from a vegetative, green stage to a resting, red cyst stage, wherein astaxanthin is stored in intracellular lipid globules oup.commdpi.com. Studies have shown that nitrogen deficiency can significantly stimulate astaxanthin synthesis, with some reports indicating that the intracellular astaxanthin content can reach up to 5% of its dry cell weight mdpi.com. While H. pluvialis primarily synthesizes the (3S,3'S)-stereoisomer of astaxanthin, which is considered the most biologically active form, the general biosynthetic pathways are geared towards the production of the all-trans isomer nih.govtandfonline.com.
The heterobasidiomycetous yeast Xanthophyllomyces dendrorhous, formerly known as Phaffia rhodozyma, is another prominent microorganism utilized for astaxanthin production researchgate.netresearchgate.netelewa.orgoup.com. This yeast is known to synthesize astaxanthin as its primary carotenoid pigment. Unlike H. pluvialis, X. dendrorhous typically produces the (3R,3'R)-stereoisomer of astaxanthin nih.govtandfonline.comoup.com. Research efforts have focused on optimizing fermentation conditions and utilizing cost-effective substrates, such as agro-industrial wastes, to enhance astaxanthin yields from this yeast jbiochemtech.comreading.ac.ukrsc.org. Production yields can vary significantly, with some studies reporting concentrations of up to 36.06 mg/L under optimized conditions tandfonline.com.
Certain bacterial species, notably those within the Paracoccus genus, are also recognized for their ability to produce astaxanthin researchgate.netuniprot.orgmdpi.commicrobiologyresearch.orgnih.govfrontiersin.orgnih.gov. Species such as Paracoccus carotinifaciens and Paracoccus haeundaensis have been studied for their carotenoid biosynthesis capabilities, often involving specific gene clusters like crtW and crtZ nih.govasm.orgasm.org. These bacteria offer potential for biotechnological applications, with ongoing research exploring methods to improve their astaxanthin productivity through genetic engineering and co-culture strategies mdpi.comfrontiersin.org.
Enzymatic Pathways in Natural Production of Astaxanthin Precursors and Intermediates
The biosynthesis of astaxanthin is a complex, multi-step process that begins with simple isoprenoid units and culminates in the formation of the C40 carotenoid structure. This pathway is highly conserved across various organisms, though specific enzymes and regulatory mechanisms may differ.
The fundamental pathway starts with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway bohrium.commdpi.commdpi.com. These C5 units are then condensed to form geranylgeranyl pyrophosphate (GGPP), a C20 precursor oup.commdpi.comresearchgate.netint-res.comaocs.org.
The initial committed step in carotenoid biosynthesis involves the head-to-head condensation of two GGPP molecules, catalyzed by phytoene (B131915) synthase (PSY) , to form the colorless carotenoid phytoene oup.comresearchgate.netint-res.comaocs.org. Phytoene is then converted into lycopene (B16060) through a series of desaturation reactions catalyzed by phytoene desaturase (PDS) and zeta-carotene desaturase (ZDS) , followed by isomerization steps aocs.orgwikipedia.orgnih.gov.
Lycopene, an acyclic C40 carotenoid, undergoes cyclization at its terminal rings to form cyclic carotenoids. This process is mediated by lycopene cyclases , which can produce either β-carotene (via β-cyclase) or α-carotene (via ε-cyclase) oup.commdpi.comresearchgate.netaocs.orgwikipedia.orgresearchgate.net.
The conversion of β-carotene to astaxanthin involves two key enzymatic modifications: hydroxylation and ketolation.
Hydroxylation: The addition of hydroxyl groups at the C3 and C3' positions of the β-ionone rings is catalyzed by β-carotene hydroxylase (also known as CrtR-b, CHY, or CrtZ) bohrium.commdpi.comresearchgate.netresearchgate.netmdpi.comontosight.ai. This step can lead to intermediates like zeaxanthin (B1683548) or isozeaxanthin.
Ketolation: The addition of keto groups at the C4 and C4' positions is performed by β-carotene ketolase (also known as BKT, CrtW, or CrtO) bohrium.commdpi.comresearchgate.netresearchgate.netmdpi.comontosight.ai. This reaction can produce intermediates such as echinenone (B51690) and canthaxanthin (B1668269).
The sequential or combined action of these hydroxylase and ketolase enzymes ultimately converts β-carotene into astaxanthin bohrium.comresearchgate.netresearchgate.netresearchgate.netontosight.aijst.go.jp. The specific order and combination of these enzymatic reactions can lead to the formation of various intermediate carotenoids, such as adonixanthin, phoenicoxanthin, and canthaxanthin asm.orgfrontiersin.org.
While the primary biosynthetic pathways described typically yield all-trans astaxanthin , which is the most stable and predominant form found in nature, the polyene chain of astaxanthin also contains double bonds that can exist in cis configurations. Research has identified that astaxanthin can possess cis isomers, including 9-cis and 13-cis forms, in addition to the trans isomer mdpi.comspandidos-publications.com. The specific conditions under which these geometric isomers are formed or maintained in natural producers are subjects of ongoing investigation, with the focus of most biotechnological efforts directed towards maximizing the production of the all-trans isomer.
Data Tables
Table 1: Key Microorganisms for Astaxanthin Production and Their Characteristics
| Microorganism | Type | Primary Astaxanthin Stereoisomer Produced | Key Inducing Conditions for Accumulation | Typical Yield/Content (Approximate) |
| Haematococcus pluvialis | Green Alga | (3S,3'S) | High light, Nitrogen starvation | Up to 5% of dry cell weight mdpi.com |
| Xanthophyllomyces dendrorhous | Yeast | (3R,3'R) | Varied culture conditions | Up to 36.06 mg/L tandfonline.com |
| Paracoccus species (e.g., P. carotinifaciens) | Bacterium | Varies, often bacterial type | Varied culture conditions | Variable, research ongoing |
Table 2: Key Enzymes in Astaxanthin Biosynthesis Pathway
| Enzyme Name | Associated Gene(s) (Examples) | Primary Function | Precursor/Substrate | Product |
| Phytoene Synthase (PSY) | PSY | Condensation of two GGPP molecules to form phytoene | GGPP | Phytoene |
| Phytoene Desaturase (PDS) | PDS | Desaturation of phytoene to ζ-carotene | Phytoene | ζ-Carotene |
| ζ-Carotene Desaturase (ZDS) | ZDS | Desaturation of ζ-carotene | ζ-Carotene | Neurosporene, Lycopene |
| Lycopene β-Cyclase (LCY-β) | LCY-β / crtY / LycB | Cyclization of lycopene to β-carotene | Lycopene | β-Carotene |
| β-Carotene Hydroxylase (BCH) | CrtR-b / CHY / CrtZ | Hydroxylation of β-carotene at C3 and C3' positions | β-Carotene | Zeaxanthin, Isozeaxanthin |
| β-Carotene Ketolase (BKT) | BKT / CrtW / CrtO | Ketolation of β-carotene at C4 and C4' positions | β-Carotene | Echinenone, Canthaxanthin |
| Astaxanthin Synthase (AS) | CrtS / CrtR (fungi) | Conversion of intermediates to astaxanthin (often bifunctional in fungi) | Various intermediates | Astaxanthin |
(Note: Gene names can vary depending on the organism and research context.)
Biosynthesis of Astaxanthin in Biological Systems
Upstream Carotenoid Biosynthetic Pathways (e.g., MEP and MVA pathways)
The fundamental building blocks for astaxanthin (B1665798), as for all carotenoids, are the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). plantae.orgnih.gov Organisms utilize two primary and distinct pathways for the synthesis of these isoprenoid precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. plantae.orgresearchgate.net
The MVA pathway is typically active in the cytosol of eukaryotes, archaea, and some bacteria. researchgate.netresearchgate.net It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP, which can then be isomerized to DMAPP. researchgate.net
The MEP pathway , on the other hand, operates in the plastids of plants, algae, and most bacteria. plantae.orgresearchgate.net This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. Research on key astaxanthin-producing microalgae, such as Haematococcus pluvialis and Chromochloris zofingiensis, has demonstrated that the precursors for astaxanthin are predominantly derived from the chloroplastic MEP pathway, not the cytosolic MVA pathway. plantae.orgnih.gov Studies using specific inhibitors for each pathway confirmed that only the inhibition of the MEP pathway had a significant impact on astaxanthin accumulation. plantae.orgnih.gov
Once IPP and DMAPP are formed, they are sequentially condensed to create geranylgeranyl diphosphate (GGPP), the 20-carbon precursor for all carotenoids. researchgate.net The enzyme phytoene (B131915) synthase then catalyzes the condensation of two GGPP molecules to form phytoene, the first committed step in the carotenoid biosynthetic pathway. nih.gov
Key Enzymes in Astaxanthin Biosynthesis and Their Molecular Characterization
The conversion of the common carotenoid β-carotene to astaxanthin is the final and defining stage of the biosynthetic pathway. This transformation requires the sequential action of two key enzymes: β-carotene ketolase and β-carotene hydroxylase. nih.govmdpi.com These enzymes introduce keto and hydroxyl groups, respectively, onto the β-ionone rings of the β-carotene backbone. nih.gov
The specific order of these reactions can differ between organisms. For instance, in H. pluvialis, biosynthesis is thought to proceed through two ketolation steps catalyzed by β-carotene ketolase (BKT) to produce canthaxanthin (B1668269), followed by two hydroxylation steps catalyzed by β-carotene hydroxylase (CHY) to yield astaxanthin. nih.gov In contrast, the pathway in C. zofingiensis is proposed to begin with the hydroxylation of β-carotene to zeaxanthin (B1683548) by CHY, followed by two ketolation steps by BKT to form astaxanthin. nih.gov
β-Carotene ketolase, also designated as CrtO or BKT (encoded by the bkt or crtW gene), is the critical enzyme that introduces keto groups at the C-4 and 4' positions of the β-ionone rings of β-carotene or its hydroxylated derivatives. nih.govresearchgate.net The presence of this enzyme is a distinguishing feature of astaxanthin-producing organisms, as most higher plants lack it. researchgate.net
Molecular characterization and mutagenesis studies have provided significant insights into the function of this enzyme. Research on the β-carotene ketolase from Paracoccus sp. strain N81106 revealed that mutations in highly conserved histidine motifs, which are involved in iron coordination, completely abolished the enzyme's ability to form ketocarotenoids. nih.gov This supports the classification of CrtW ketolase as an iron-dependent integral membrane protein. nih.gov Further studies showed that partial inactivation of the enzyme often leads to the accumulation of monoketolated intermediates like echinenone (B51690). nih.gov Screening for improved enzyme activity has identified specific mutations (e.g., L175M, M99V, M99I) that enhance the conversion rate to astaxanthin, making them valuable for metabolic engineering applications. nih.gov In H. pluvialis, multiple isoforms of BKT have been identified (Bkt1, Bkt2, Bkt3), which are activated under stress conditions. preprints.org
β-Carotene hydroxylase, also known as CrtZ or CHY (encoded by the crtZ gene), catalyzes the introduction of hydroxyl groups at the C-3 and 3' positions of the β-ionone rings. nih.govnih.gov This enzyme can act on β-carotene to produce zeaxanthin (via β-cryptoxanthin) or on ketocarotenoids like canthaxanthin to produce astaxanthin (via adonirubin). researchgate.net
The efficiency and substrate preference of CrtZ can significantly affect the final astaxanthin yield and the profile of intermediate carotenoids. researchgate.net Consequently, research has focused on evaluating and comparing CrtZ enzymes from different species to optimize astaxanthin production in heterologous hosts like Escherichia coli and yeast. researchgate.netacs.org For example, in one study engineering Komagataella phaffii, the CrtZ from Pantoea ananatis was found to be highly effective when paired with a CrtW from Paracoccus sp. N81106. acs.org Introducing a foreign β-carotene hydroxylase gene (crtZ) from H. pluvialis into Chlamydomonas reinhardtii resulted in a significant increase in both β-carotene and astaxanthin content, especially under high light stress. nih.govproquest.com
The biosynthesis of astaxanthin is tightly regulated at the genetic level, primarily in response to environmental cues. In organisms like H. pluvialis, the accumulation of astaxanthin is a stress response, and the expression of key biosynthetic genes is significantly upregulated under adverse conditions. nih.govoup.com
Studies have shown that exposure to environmental stressors such as high light intensity and salt stress leads to a substantial increase in the steady-state mRNA levels of genes encoding phytoene synthase and carotenoid hydroxylase. nih.govoup.com This upregulation appears to be a direct transcriptional response, as it occurs even in the presence of protein synthesis inhibitors. nih.gov The effects of different stressors can be additive; for instance, the combination of high light and salt stress results in a sustained and strong upregulation of carotenoid biosynthesis genes, leading to massive astaxanthin accumulation. nih.gov
Transcriptome analysis of H. pluvialis under high light and sodium acetate (B1210297) stress has identified numerous differentially expressed genes, including specific transcription factors (TFs) that may orchestrate this response. nih.gov Six TFs belonging to the MYB, MYB_related, NF-YC, Nin-like, and C3H families were implicated in the regulation of 27 astaxanthin synthesis-related genes. nih.gov The β-carotene ketolase gene (CrtO) was identified as a potential hub gene in this regulatory network, highlighting its central role in the stress-induced synthesis of astaxanthin. nih.gov
Metabolic Flux Analysis in Astaxanthin-Producing Organisms
Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network, providing insights into cellular physiology and identifying potential bottlenecks in biosynthetic pathways. MFA has been applied to astaxanthin-producing microorganisms to understand and optimize the carbon flux towards astaxanthin production.
Studies on Phaffia rhodozyma (now Xanthophyllomyces dendrorhous) and Haematococcus pluvialis have used MFA to compare metabolic distributions in pure and mixed cultures. nih.govntnu.no In a mixed culture system, the carbon flux directed towards astaxanthin synthesis in H. pluvialis increased by an impressive 2.8-fold compared to a pure culture. nih.govresearchgate.net This enhancement was attributed to the synergistic interaction between the two organisms; H. pluvialis benefited from the uptake of pyruvate and CO2 excreted by P. rhodozyma. nih.gov This redirected carbon flux, increasing the supply of the precursor glyceraldehyde-3-phosphate by 25% and reducing the carbon exported to catabolic pathways by 33%. nih.govresearchgate.net
The table below summarizes the changes in specific carbon flux distribution in H. pluvialis when grown in a pure culture versus a mixed culture with P. rhodozyma. The values represent the flux in mmol/g DCW per hour. researchgate.net
Cellular and Molecular Regulation of Astaxanthin Biosynthesis (e.g., light, stress, nutrient signaling)
The accumulation of astaxanthin in many microorganisms is a finely tuned adaptive response to various cellular and environmental signals, particularly stress. nih.govunad.edu.co Factors such as high light intensity, nutrient deprivation (especially nitrogen), high salinity, and temperature changes are potent inducers of astaxanthin biosynthesis. nih.govfrontiersin.orgnih.gov
Light Signaling: High light intensity is one of the most significant factors inducing astaxanthin accumulation. frontiersin.orgnih.gov Excessive light can lead to the generation of reactive oxygen species (ROS) within the cell, causing oxidative stress. nih.govnih.gov In response, organisms like H. pluvialis upregulate the astaxanthin pathway to produce this potent antioxidant for protection. nih.gov This response is mediated at the transcriptional level, with high light leading to a transient increase in the mRNA of key enzymes like carotenoid hydroxylase. oup.com Studies have shown that light intensity is a more critical factor than the carbon-to-nitrogen ratio in promoting astaxanthin production. nih.govsemanticscholar.org Blue light signaling, in particular, has been shown to induce ROS and subsequently upregulate the genes for β-carotene ketolase and hydroxylase. nih.gov
Nutrient Signaling: Nutrient starvation, especially nitrogen deficiency, is another powerful trigger for astaxanthin synthesis. frontiersin.orgnih.gov When nitrogen is limited, cell division slows down, and the excess carbon and energy fixed during photosynthesis are channeled into the synthesis of secondary metabolites like astaxanthin and lipids. frontiersin.org Comparative metabolomic analyses of H. pluvialis under high salinity and nitrogen deficiency have identified distinct metabolic profiles and markers associated with astaxanthin accumulation under each condition. nih.gov For example, under high salinity, L-Aspartate and L-2-Hydroxyglutarate were identified as metabolic markers, while under nitrogen deficiency, markers included Thymine and sn-Glycerol 3-phosphate. nih.gov
Stress Response: High salinity and the presence of other chemical stressors also induce astaxanthin production. preprints.orgnih.gov The cellular response to these diverse stress signals converges on the upregulation of the carotenoid biosynthetic pathway. The accumulation of astaxanthin is therefore an integrated response to the cell's perception of an environment that is no longer favorable for vegetative growth, prompting a shift to a protective, dormant state. nih.govunad.edu.co
The table below summarizes the impact of different stress conditions on astaxanthin accumulation and the expression of related genes in Haematococcus pluvialis.
Synthetic Routes for Isotopic Labeling of Astaxanthin (e.g., 13C-enrichment) for Mechanistic Research
The precise elucidation of astaxanthin's biological roles, metabolic pathways, and interactions within complex systems necessitates the use of isotopically labeled compounds. Stable isotopes, particularly Carbon-13 (¹³C), are indispensable tools for mechanistic research, enabling the tracking of astaxanthin and its metabolites at an atomic level without perturbing natural biological processes bibliotekanauki.plbibliotekanauki.pluniversiteitleiden.nl. These labeled molecules are crucial for studies ranging from photosynthesis and nutrition to vision and animal development, as well as for understanding intricate protein-carotenoid interactions bibliotekanauki.plbibliotekanauki.pluniversiteitleiden.nluniversiteitleiden.nliupac.orgspandidos-publications.com. While the all-E isomer of astaxanthin is often the primary focus, synthetic strategies can also yield or be adapted for cis isomers, such as the (9Z)-astaxanthin, although detailed mechanistic studies specifically employing labeled (9Z)-astaxanthin are less commonly documented than for the all-E form bibliotekanauki.pl.
1 Importance of Isotopic Labeling in Mechanistic Studies
Isotopically labeled astaxanthin, especially when enriched with ¹³C at specific positions, serves as a molecular tracer. By incorporating ¹³C into the carbon backbone, researchers can follow the molecule's fate through biochemical transformations, enzymatic reactions, and binding events using highly sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry bibliotekanauki.plbibliotekanauki.pluniversiteitleiden.nl. This allows for the detailed mapping of metabolic pathways, the identification of reaction intermediates, and the characterization of molecular interactions, such as the binding of astaxanthin to proteins like α-crustacyanin, which leads to significant spectral shifts universiteitleiden.nliupac.org.
2 General Synthetic Strategies for Carotenoid Synthesis
The total synthesis of astaxanthin and other carotenoids typically relies on building the C40 polyene chain from smaller, well-defined building blocks. The most prevalent strategies involve convergent synthesis, often employing Wittig or Horner-Wadsworth-Emmons (HWE) reactions to construct the conjugated system bibliotekanauki.placs.orgmdpi.comacs.orgmsu.edugoogle.comrsc.orgtennessee.edu. A common approach is the C15 + C10 + C15 strategy, where two C15 end-group synthons are coupled with a central C10 dialdehyde (B1249045) or equivalent synthon bibliotekanauki.plbibliotekanauki.pluniversiteitleiden.nlresearchgate.net. Key intermediates, such as 2,7-dimethylocta-2,4,6-triene-1,8-dial, are synthesized to form the core of the molecule, while C15 phosphonium (B103445) salts or phosphonates derived from precursors like β-ionone are used for chain extension bibliotekanauki.plbibliotekanauki.pluniversiteitleiden.nlacs.orgmsu.edutennessee.eduresearchgate.netiupac.org.
3 Synthesis of ¹³C-Enriched Astaxanthin
The preparation of ¹³C-enriched astaxanthin begins with commercially available, highly ¹³C-enriched simple molecules, such as acetonitrile (B52724), acetic acid, and methyl iodide bibliotekanauki.pluniversiteitleiden.nlresearchgate.netresearchgate.net. These are then transformed through a series of organic reactions into labeled building blocks and key synthons. For instance, the synthesis of specific ¹³C-labeled astaxanthins, such as [12,12′-¹³C₂]-, [13,13′-¹³C₂]-, [14,14′-¹³C₂]-, [15,15′-¹³C₂]-, and [20,20′-¹³C₂]astaxanthin, involves the preparation of symmetrically labeled C10 synthons and appropriately labeled C15 fragments bibliotekanauki.plbibliotekanauki.pluniversiteitleiden.nlresearchgate.net.
Wittig and HWE reactions are central to incorporating these labeled fragments. For example, the synthesis of [4,4′-¹³C₂]-astaxanthin has been achieved through the Wittig coupling of a labeled aldehyde with a phosphonium salt bibliotekanauki.pl. Similarly, the C15 + C10 + C15 strategy allows for the precise placement of ¹³C labels at various positions within the astaxanthin molecule, achieving high isotopic incorporation (>99%) bibliotekanauki.pluniversiteitleiden.nlresearchgate.net. While many synthetic routes focus on the all-E isomer, the intermediates generated, such as β-ionylidene acetaldehyde, can exist as cis isomers (e.g., 9Z) which can be separated, indicating that labeling strategies applied to these precursors can, in principle, yield labeled cis isomers of astaxanthin bibliotekanauki.pl.
Chemical Synthesis and Derivatization of Astaxanthin
4 Applications in Mechanistic Research
Isotopically labeled astaxanthins are indispensable for detailed mechanistic investigations. For example, ¹³C-labeled astaxanthins have been instrumental in studies of protein-carotenoid interactions, particularly in the context of α-crustacyanin from the lobster Homarus gammarus. By reconstituting the protein with astaxanthins labeled at specific carbon positions, researchers have used Resonance Raman spectroscopy and ¹³C Magic Angle Spinning (MAS) NMR to probe the molecular basis of the dramatic bathochromic shift observed in the protein-bound chromophore, suggesting mechanisms involving electrostatic polarization or protonation of the keto groups universiteitleiden.nliupac.org.
Furthermore, labeled astaxanthins are employed to trace their metabolic fate in vivo, aiding in the understanding of their conversion into retinoids and their roles in vision, immune function, and antioxidant defense mechanisms bibliotekanauki.plspandidos-publications.commdpi.com. These studies provide atomic-level resolution, crucial for understanding how astaxanthin (B1665798) functions in complex biological systems.
Data Table: ¹³C-Labeled Astaxanthin Synthesis and Applications
| ¹³C Label Position(s) | Labeled Astaxanthin Name | Key Synthetic Strategy/Building Block | Primary Mechanistic Research Application Area |
| C12, C12' | [12,12′-¹³C₂]-Astaxanthin | C15 + C10 + C15 synthesis; labeled C10 dialdehyde (B1249045) | Protein-carotenoid interactions (e.g., α-crustacyanin), spectral shift studies |
| C13, C13' | [13,13′-¹³C₂]-Astaxanthin | C15 + C10 + C15 synthesis; labeled C10 dialdehyde | Protein-carotenoid interactions, metabolic tracing |
| C14, C14' | [14,14′-¹³C₂]-Astaxanthin | C15 + C10 + C15 synthesis; labeled C10 dialdehyde | Metabolic pathway analysis, photosynthesis studies |
| C15, C15' | [15,15′-¹³C₂]-Astaxanthin | C15 + C10 + C15 synthesis; labeled C10 dialdehyde | Vitamin A metabolism, vision studies |
| C20, C20' | [20,20′-¹³C₂]-Astaxanthin | C15 + C10 + C15 synthesis; labeled C10 dialdehyde | Antioxidant mechanisms, animal development |
| C4, C4' | [4,4′-¹³C₂]-Astaxanthin | Wittig coupling of labeled aldehyde with phosphonium (B103445) salt | Understanding electronic properties of the polyene chain |
| General Enrichment | Various ¹³C-enriched astaxanthins | Synthesis from ¹³C-enriched simple precursors (acetonitrile, acetic acid) | Broad mechanistic studies, metabolic fate tracing |
Compound List:
Astaxanthin
β-carotene
Spheroidene
Retinal
Retinol
Retinoic acid
Crocetin
β-cryptoxanthin
Metabolic Fates and Biotransformation of Astaxanthin
Cellular Uptake Mechanisms of Astaxanthin (B1665798)
The cellular uptake of Astaxanthin is facilitated by specific mechanisms, with evidence pointing to the involvement of scavenger receptor class B type I protein (SR-BI). Studies using Caco-2 cell monolayers have demonstrated that SR-BI plays a role in the cellular uptake of Astaxanthin isomers. Specifically, the inhibitor BLT-1 and an antibody against SR-BI significantly reduced the cellular uptake efficiency of all-E-astaxanthin and 13Z-astaxanthin. However, the uptake of 9Z-astaxanthin was not significantly affected by SR-BI inhibition or antibodies, suggesting a differential interaction of Astaxanthin isomers with this receptor researchgate.netacs.orgnih.govfigshare.com. Molecular docking experiments further indicated that 13Z-astaxanthin exhibits a higher affinity for SR-BI compared to the all-E and 9Z isomers, potentially explaining differences in their bioavailability researchgate.netacs.orgnih.gov.
Intracellular Trafficking and Localization of Astaxanthin
While specific details on the intracellular trafficking and localization of Astaxanthin, (9Z)-, are not extensively detailed in the provided literature, general observations suggest that Astaxanthin can be transported to cellular membranes and potentially to mitochondria. Its lipophilic nature allows it to integrate into the phospholipid bilayer of cell membranes jscimedcentral.com. Research has indicated that Astaxanthin can be transported to mitochondria in cultured cells, where it may protect against oxidative damage mdpi.com. In Haematococcus pluvialis, Astaxanthin has been observed to migrate within the cell in response to light, moving as free lipid droplets, suggesting dynamic intracellular movement researchgate.net.
Identification and Characterization of Astaxanthin Metabolites in Cellular and Ex Vivo Systems
The primary metabolites of Astaxanthin identified in both cellular and ex vivo systems include breakdown products of the carotenoid chain. In rat hepatocytes, the main metabolite identified is (rac)-3-hydroxy-4-oxo-β-ionone, along with its reduced form, (rac)-3-hydroxy-4-oxo-7,8-dihydro-β-ionone jscimedcentral.comnih.gov. Further studies in human hepatocytes and plasma have identified four radiolabeled metabolites: 3-hydroxy-4-oxo-β-ionol, 3-hydroxy-4-oxo-β-ionone, and their reduced forms, 3-hydroxy-4-oxo-7,8-dihydro-β-ionol and 3-hydroxy-4-oxo-7,8-dihydro-β-ionone researchgate.netnih.gov. These metabolites are formed independently of CYP enzymes in human hepatocytes researchgate.netnih.gov. In human plasma, these same four metabolites were detected after oral administration of Astaxanthin researchgate.netnih.gov.
The metabolic fate of Astaxanthin also involves cleavage of its polyene chain at the C9, C9' positions, followed by stepwise reduction in both rats and humans bund.de.
Table 1: Identified Astaxanthin Metabolites
| Metabolite | Species/System Studied | Key Transformation Pathways Involved | Citation(s) |
| (rac)-3-hydroxy-4-oxo-β-ionone | Rat hepatocytes | Cleavage, Oxidation | jscimedcentral.comnih.govcambridge.org |
| (rac)-3-hydroxy-4-oxo-7,8-dihydro-β-ionone | Rat hepatocytes | Cleavage, Oxidation, Reduction | jscimedcentral.comnih.govcambridge.org |
| 3-hydroxy-4-oxo-β-ionol | Human hepatocytes, Plasma | Cleavage, Oxidation | researchgate.netnih.gov |
| 3-hydroxy-4-oxo-β-ionone | Human hepatocytes, Plasma | Cleavage, Oxidation | researchgate.netnih.gov |
| 3-hydroxy-4-oxo-7,8-dihydro-β-ionol | Human hepatocytes, Plasma | Cleavage, Oxidation, Reduction | researchgate.netnih.gov |
| 3-hydroxy-4-oxo-7,8-dihydro-β-ionone | Human hepatocytes, Plasma | Cleavage, Oxidation, Reduction | researchgate.netnih.gov |
| Glucuronoconjugates of metabolites | Rat hepatocytes | Conjugation (Glucuronidation) | nih.govcambridge.orgresearchgate.net |
Table 2: Cellular Uptake Mechanisms and Receptor Involvement
| Astaxanthin Isomer | Receptor Involved | Effect of SR-BI Inhibition/Antibody on Uptake | Affinity with SR-BI (Molecular Docking) | Citation(s) |
| all-E-Astaxanthin | SR-BI | Reduced uptake (18.9% & 16.7%) | Lower affinity | researchgate.netacs.orgnih.govfigshare.com |
| 13Z-Astaxanthin | SR-BI | Reduced uptake (28.8% & 30.2%) | Higher affinity (-420.31) | researchgate.netacs.orgnih.govfigshare.com |
| 9Z-Astaxanthin | Not significantly affected by SR-BI inhibition/antibody | Not significantly affected | Lower affinity | researchgate.netacs.orgnih.govfigshare.com |
Table 3: Cytochrome P-450 Enzyme Induction by Astaxanthin
| Species/System | Induced CYP Enzymes | Not Induced CYP Enzymes | Role in Astaxanthin Metabolism | Citation(s) |
| Rat hepatocytes | N/A | N/A | Not involved | jscimedcentral.comnih.gov |
| Human hepatocytes | CYP3A4, CYP2B6 | CYP1A, CYP2C families | Not involved in metabolite formation | researchgate.netnih.gov |
| Rats (in vivo) | CYP1A1/2 (suggested) | N/A | Primary metabolism | cambridge.org |
Compound Name List:
Astaxanthin, (9Z)-
Astaxanthin
SR-BI (Scavenger receptor class B type I protein)
3-hydroxy-4-oxo-β-ionone
3-hydroxy-4-oxo-7,8-dihydro-β-ionone
3-hydroxy-4-oxo-β-ionol
3-hydroxy-4-oxo-7,8-dihydro-β-ionol
CYP3A4
CYP2B6
CYP1A
CYP2C
CYP1A1/2
IκBα
TNF-α
IL-8
COX-2
NF-κB
BLT-1
Anti-SRBI
Molecular and Cellular Mechanisms of Action
Molecular Antioxidant Mechanisms of Astaxanthin (B1665798)
Astaxanthin's antioxidant capabilities are multifaceted, stemming from its ability to directly neutralize reactive species and modulate endogenous defense systems.
Direct Radical Scavenging and Reactive Oxygen Species (ROS) Quenching Capabilities
Astaxanthin is a powerful scavenger of various reactive oxygen species (ROS) and free radicals, including superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals mdpi.comnih.govrsc.orgresearchgate.netbrieflands.com. Its efficacy in neutralizing these harmful molecules is attributed to its unique molecular structure, which includes conjugated double bonds and polar end groups researchgate.netnih.govapoverlag.at. Studies have demonstrated that astaxanthin is significantly more potent in scavenging free radicals and quenching singlet oxygen compared to other well-known antioxidants such as Vitamin C, Vitamin E, and beta-carotene (B85742) apoverlag.atalgalif.isnih.gov. For instance, astaxanthin has been shown to be approximately 6,000 times more potent than Vitamin C and 100 times more potent than Vitamin E in trapping energy from singlet oxygen apoverlag.atalgalif.is.
Table 1: Comparative Singlet Oxygen Quenching Potency
| Antioxidant | Relative Potency (vs. Astaxanthin) | Source(s) |
| Astaxanthin | 1x | N/A |
| Vitamin C | 1/6000x | apoverlag.atalgalif.is |
| Vitamin E | 1/100x | apoverlag.atalgalif.is |
| β-carotene | 1/5x | apoverlag.atalgalif.is |
| α-tocopherol | 1/550x | nih.gov |
| Zeaxanthin (B1683548) | 1/10x | brieflands.com |
| Lutein (B1675518) | 1/10x | brieflands.com |
Singlet Oxygen Quenching Mechanisms (Type I and Type II)
Astaxanthin effectively quenches singlet oxygen (¹O₂) through energy transfer mechanisms, often described as Type I and Type II quenching. The mechanism is proposed to involve an energy transfer from singlet oxygen to the astaxanthin molecule, leading to the formation of an astaxanthin triplet state (³Car). This excited astaxanthin molecule can then dissipate the energy as heat, returning to its ground state nih.govfigshare.com. Quantum dynamics calculations suggest that this quenching occurs via a Dexter-type superexchange mechanism involving charge transfer states (Car•+/O₂•–) and can be ultrafast, occurring on a subpicosecond timescale figshare.comacs.org. Astaxanthin's ability to quench singlet oxygen is facilitated by its conjugated polyene chain and the polar β-ionone rings containing hydroxyl and keto groups at its termini, allowing interaction with both hydrophilic and hydrophobic environments researchgate.netnih.govapoverlag.atnih.gov.
Modulation of Cellular Redox Homeostasis and Endogenous Antioxidant Systems (e.g., Nrf2/ARE pathway activation)
Astaxanthin plays a crucial role in modulating cellular redox homeostasis by activating key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govmdpi.comaging-us.comresearchgate.netresearchgate.netphcogrev.com. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) to upregulate the expression of a wide array of cytoprotective and antioxidant genes nih.govmdpi.comaging-us.comresearchgate.netresearchgate.net. These downstream genes include heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutathione (B108866) peroxidase 4 (GPX4) nih.govmdpi.comaging-us.comresearchgate.net. By enhancing these endogenous antioxidant defenses, astaxanthin helps maintain cellular redox balance and protect against oxidative damage nih.govrsc.orgnih.govmdpi.comaging-us.comresearchgate.netresearchgate.netphcogrev.com. It has also been shown to restore the balance of enzymatic antioxidant systems, such as improving the ratio of glutathione peroxidase to glutathione reductase activities nih.gov.
Table 2: Nrf2 Pathway Activation and Downstream Effects of Astaxanthin
| Effect | Description | Source(s) |
| Nrf2 Pathway Activation | Astaxanthin promotes the translocation of Nrf2 to the nucleus by inactivating its inhibitor, Keap1. | nih.govmdpi.comaging-us.comresearchgate.netresearchgate.netphcogrev.com |
| Upregulation of Antioxidant Genes | Increased expression of downstream genes such as HO-1, NQO1, and GPX4. | nih.govmdpi.comaging-us.comresearchgate.net |
| Modulation of Redox Homeostasis | Helps maintain cellular redox balance by enhancing endogenous antioxidant defenses. | nih.govmdpi.comaging-us.comresearchgate.netresearchgate.netphcogrev.com |
| Restoration of Enzymatic Antioxidants | Improves the ratio of glutathione peroxidase to glutathione reductase activities. | nih.gov |
Prevention of Lipid Peroxidation in Cellular Membranes
Astaxanthin's lipophilic nature and unique molecular structure, which allows it to span cell membranes, make it exceptionally effective at preventing lipid peroxidation mdpi.comrsc.orgresearchgate.netbrieflands.comapoverlag.atscispace.comspandidos-publications.comresearchgate.netcyanotech.com. It integrates into the lipid bilayer, with its polar end groups aligning with the membrane's polar regions and its central nonpolar region embedded within the hydrophobic core researchgate.netscispace.comspandidos-publications.com. This transmembrane orientation enables astaxanthin to scavenge ROS and free radicals both on the membrane surface and within its interior, thereby protecting polyunsaturated fatty acids from oxidative damage nih.govresearchgate.netalgalif.isscispace.comspandidos-publications.com. Clinical studies have demonstrated significant reductions in biomarkers of lipid peroxidation, such as malondialdehyde (MDA) and isoprostanes (ISP), following astaxanthin supplementation scispace.comspandidos-publications.com. For example, supplementation with 5 mg or 20 mg of astaxanthin for three weeks led to reductions of 34.6% and 35.2% in MDA levels, respectively scispace.com. Similarly, phospholipid hydroperoxide levels were significantly reduced in erythrocytes of individuals supplemented with astaxanthin scispace.comspandidos-publications.com.
Table 3: Reduction in Lipid Peroxidation Biomarkers by Astaxanthin
| Biomarker | Reduction (%) | Study Condition | Source(s) |
| MDA | 34.6% | 5 mg astaxanthin/day for 3 weeks (volunteers) | scispace.com |
| MDA | 35.2% | 20 mg astaxanthin/day for 3 weeks (volunteers) | scispace.com |
| ISP | 64.9% | 5 mg astaxanthin/day for 3 weeks (volunteers) | scispace.com |
| ISP | 64.7% | 20 mg astaxanthin/day for 3 weeks (volunteers) | scispace.com |
| PLOOH (Erythrocytes) | ~46% (from 14.9 to 8.0 pmol/ml) | 6 mg astaxanthin/day for 12 weeks (healthy individuals) | scispace.comspandidos-publications.com |
| PLOOH (Erythrocytes) | ~35% (from 14.9 to 9.7 pmol/ml) | 12 mg astaxanthin/day for 12 weeks (healthy individuals) | scispace.comspandidos-publications.com |
Molecular Anti-inflammatory Mechanisms of Astaxanthin
Astaxanthin exhibits potent anti-inflammatory effects primarily through the inhibition of key pro-inflammatory signaling pathways.
Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK cascades including ERK1/2, JNK, p38)
Astaxanthin effectively suppresses inflammatory responses by inhibiting major signaling cascades, including the Nuclear Factor-kappa B (NF-κB) pathway and Mitogen-Activated Protein Kinase (MAPK) cascades nih.govphcogrev.comnih.govnih.govspandidos-publications.commdpi.comresearchgate.netmdpi.com. In the NF-κB pathway, astaxanthin prevents the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit phcogrev.comnih.govnih.gov. This inhibition leads to reduced transcription of pro-inflammatory genes. Concurrently, astaxanthin inhibits the activation of MAPK pathways by suppressing the phosphorylation of key kinases such as extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 nih.govnih.govspandidos-publications.commdpi.comresearchgate.netmdpi.com. The collective inhibition of these pathways results in a significant reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) nih.govnih.govnih.govspandidos-publications.comresearchgate.netmdpi.com. Astaxanthin has also been shown to inhibit Toll-like receptor 4 (TLR4), a key initiator of inflammatory signaling nih.gov.
Table 4: Inhibition of Pro-inflammatory Pathways and Cytokines by Astaxanthin
| Pathway/Molecule Inhibited | Specific Action | Associated Cytokines Inhibited | Source(s) |
| NF-κB Pathway | Inhibits IκBα degradation; suppresses p65 phosphorylation and nuclear translocation. | TNF-α, IL-6, IL-1β | nih.govphcogrev.comnih.govnih.govmdpi.com |
| MAPK Pathways | Suppresses phosphorylation of ERK1/2, JNK, and p38. | TNF-α, IL-6, IL-1β | nih.govnih.govspandidos-publications.comresearchgate.netmdpi.com |
| TLR4 | Blocks expression of Toll-like receptor 4. | N/A | nih.gov |
Advanced Analytical Methodologies for Astaxanthin Research
Chromatographic Techniques for Astaxanthin (B1665798) Isomer Separation and Quantification
Chromatography is a cornerstone of astaxanthin analysis, enabling the separation of its various geometric isomers and esterified forms. The choice of chromatographic technique and column chemistry is pivotal for achieving the desired resolution.
High-Performance Liquid Chromatography (HPLC) is a widely employed method for the analysis of astaxanthin isomers. researchgate.netwaters.com The separation of these isomers is challenging due to their structural similarity. Reversed-phase columns, particularly C18 and C30, are frequently utilized for this purpose.
C30 columns are often preferred for carotenoid analysis as they provide enhanced shape selectivity for long-chain, structurally similar molecules like astaxanthin isomers. researchgate.netnih.gov An HPLC method using a C30 column can effectively separate various components of complex astaxanthin extracts, including different isomers and esterified forms. researchgate.netresearchgate.net For instance, a gradient reversed-phase HPLC method with a C30 column has been developed for the simultaneous determination of free astaxanthin, its monoesters, and diesters in green algae. researchgate.net
C18 columns are also commonly used. A reversed-phase HPLC method utilizing a ZORBAX Eclipse XDB-C18 column has been successfully used to identify all-E-, 9Z-, and 13Z-isomers of astaxanthin. nih.govnih.gov The mobile phase composition is critical for achieving separation. Typical mobile phases consist of mixtures of solvents like methanol, acetonitrile (B52724), dichloromethane (B109758), and water. researchgate.netnih.gov Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector at the maximum absorption wavelength of astaxanthin, which is around 470-480 nm. researchgate.netnih.gov
The following table summarizes typical HPLC conditions for astaxanthin isomer separation:
| Parameter | C18 Column Method | C30 Column Method |
| Stationary Phase | ZORBAX Eclipse XDB-C18 | YMC Carotenoid C30 |
| Mobile Phase | MeOH:CH₂Cl₂:CH₃CN:H₂O (82.5:5:5.5:7) | Gradient elution |
| Detection | 480 nm | Not specified |
| Analytes | all-E-, 9Z-, and 13Z-astaxanthin | Free astaxanthin, monoesters, diesters |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. When coupled with Photodiode Array (PDA) detection and Mass Spectrometry (MS), it becomes a powerful tool for the comprehensive analysis of astaxanthin and its derivatives.
UHPLC-PDA allows for the tentative identification of isomers based on their retention times and characteristic UV-Vis absorption spectra. The (9Z)-isomer typically exhibits a slight blue shift in its absorption maximum compared to the all-E-isomer. nih.gov
The addition of a mass spectrometer provides molecular weight information and fragmentation patterns, confirming the identity of the compounds. nih.gov LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) analyses offer high sensitivity, selectivity, and accuracy for identifying astaxanthin and its various esterified forms. nih.gov This technique has been used to identify numerous astaxanthin monoesters and diesters in microalgae like Haematococcus pluvialis. nih.govmdpi.com
Supercritical Fluid Chromatography (SFC) is an emerging technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.comyoutube.com SFC is particularly well-suited for the separation of non-polar compounds like carotenoids and their isomers. mdpi.com
Key advantages of SFC over HPLC include:
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and shorter analysis times. waters.comnih.gov
Reduced Organic Solvent Consumption: Using CO2 as the main mobile phase significantly reduces the use of organic solvents, making it a greener alternative. mdpi.com
Unique Selectivity: SFC can provide different elution orders and better resolution for certain isomers compared to reversed-phase HPLC. nih.gov
Ultra-Performance Convergence Chromatography (UPC²), a form of SFC, has been successfully applied to the quantitative analysis of astaxanthin isomers, including the trans, 9-cis, and 13-cis forms, in dietary supplements. waters.comlcms.cz The method demonstrated a tenfold improvement in analysis time compared to standard HPLC methods. lcms.cz SFC is a powerful alternative for the efficient separation of astaxanthin isomers. mdpi.com
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for the definitive structural confirmation of astaxanthin isomers and for profiling related metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including carotenoid isomers. rsc.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to determine the precise structure and stereochemistry of astaxanthin isomers. ejournal.by
The detailed characterization of the all-trans, 9-cis, and 13-cis isomers of astaxanthin has been accomplished using ¹H NMR and ¹H,¹H COSY NMR spectroscopy. researchgate.netnih.gov The chemical shifts and coupling constants of the protons in the polyene chain are particularly sensitive to the geometry of the double bonds, allowing for the clear differentiation between trans and cis configurations. For example, the fine structure of the (9Z)-astaxanthin isomer has been successfully determined using a combination of FT-IR and various NMR techniques. researchgate.netejournal.by
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. When coupled with a chromatographic separation method (LC-MS or GC-MS), it is a potent tool for identifying and quantifying metabolites in complex biological samples. researchgate.net
In astaxanthin research, LC-MS is frequently used to identify the various fatty acid esters of astaxanthin. nih.govnih.gov The mass spectrometer can detect the molecular ion of the ester and its characteristic fragment ions. For instance, in positive ion mode, astaxanthin monoesters often show a characteristic fragment ion at m/z 597, corresponding to the loss of the fatty acid moiety. researchgate.net This fragmentation pattern is crucial for confirming the identity of different astaxanthin esters. researchgate.net
Furthermore, MS-based metabolomic profiling can be used to study the metabolic pathways involved in astaxanthin accumulation in organisms like Haematococcus pluvialis. researchgate.net By identifying and quantifying a wide range of metabolites, researchers can gain insights into the biochemical processes that are active during astaxanthin production. researchgate.net
UV-Vis and Resonance Raman Spectroscopy for Electronic Structure and Conformational Studies
Ultraviolet-Visible (UV-Vis) and Resonance Raman (RR) spectroscopy are powerful non-destructive techniques for investigating the electronic and structural properties of carotenoids like (9Z)-Astaxanthin. These methods provide detailed insights into the conjugated polyene chain, which is the chromophore responsible for astaxanthin's characteristic color and antioxidant activity.
UV-Vis Spectroscopy is instrumental in probing the electronic transitions of astaxanthin isomers. The absorption spectrum of astaxanthin is dominated by an intense band in the visible region, which is attributed to the π → π* electronic transition of the conjugated polyene system. The position of the maximum absorption wavelength (λmax) is sensitive to the effective conjugation length of the polyene chain.
For (9Z)-Astaxanthin, the presence of a cis bond in the polyene chain disrupts the planarity of the molecule, leading to a slight decrease in the effective conjugation length compared to the all-trans isomer. This results in a hypsochromic shift (blue shift) of the λmax to a shorter wavelength. nih.gov Furthermore, the introduction of a cis configuration often leads to the appearance of a subsidiary absorption band at a shorter wavelength, known as the "cis peak". nih.gov For instance, the all-E-isomer of astaxanthin in certain solvents has a λmax at approximately 480 nm, whereas the 9Z-isomer shows a characteristic shift to around 472 nm. nih.gov
Resonance Raman (RR) Spectroscopy provides detailed vibrational information about the chromophore of astaxanthin. By using an excitation wavelength that falls within the electronic absorption band of the molecule, a significant enhancement of the Raman signals from the chromophore is achieved. The RR spectrum of astaxanthin is characterized by several intense bands, with the most prominent ones being the C=C stretching vibration (ν1) and the C-C stretching vibration (ν2).
The frequencies of these bands are sensitive to the conformation and isomeric form of the astaxanthin molecule. Theoretical and experimental studies have shown that different geometrical isomers of astaxanthin can be distinguished using Raman spectroscopy. researchgate.net The ν(C=C) band for astaxanthin is typically observed around 1520 cm⁻¹. acs.org Changes in the conformation of the end-rings of the astaxanthin molecule, from trans to gauche, can also be monitored by shifts in the Raman spectra. acs.org The analysis of Raman spectra, often in conjunction with Density Functional Theory (DFT) calculations, allows for the precise identification of different isomers, including (9Z)-Astaxanthin, based on unique vibrational fingerprints. researchgate.net
Table 1: Spectroscopic Properties of (9Z)-Astaxanthin Compared to all-E-Astaxanthin
| Spectroscopic Technique | Parameter | all-E-Astaxanthin | (9Z)-Astaxanthin | Reference |
|---|---|---|---|---|
| UV-Vis Spectroscopy | λmax | ~480 nm | ~472 nm | nih.gov |
| Cis Peak | Absent | Present | nih.gov | |
| Resonance Raman Spectroscopy | ν(C=C) | ~1520 cm⁻¹ | Slight shift from all-E | acs.orgresearchgate.net |
| ν(C-C) | ~1157 cm⁻¹ | Shift and intensity changes | researchgate.net | |
| Characteristic Bands | - | New modes may appear | researchgate.net |
Advanced Extraction and Sample Preparation Methods for Astaxanthin Research Samples
The extraction of astaxanthin from its natural sources, particularly the microalga Haematococcus pluvialis, presents a challenge due to the robust cell wall of the organism. semanticscholar.org Consequently, advanced extraction and sample preparation methods are crucial for achieving high recovery yields while minimizing degradation of the target compound. Sample preparation often involves cell disruption as a critical first step.
Cell Disruption Techniques: Prior to extraction, mechanical or non-mechanical methods are employed to break the tough cell wall of sources like H. pluvialis. High-pressure homogenization and bead milling are effective mechanical disruption techniques that lead to significantly higher astaxanthin recovery. mdpi.com
Advanced Extraction Methods:
Several advanced extraction techniques offer advantages over conventional solvent extraction in terms of efficiency, reduced solvent consumption, and lower processing times.
Ultrasound-Assisted Extraction (UAE): This method utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov The implosion of cavitation bubbles near the cell surfaces generates microjets that facilitate the penetration of the solvent into the cell matrix, thereby increasing the extraction efficiency. mdpi.com Optimized conditions for UAE of astaxanthin from H. pluvialis include the use of solvents like a mixture of ethanol (B145695) and ethyl acetate (B1210297), with specific liquid-to-solid ratios, temperature, and sonication times. nih.gov
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix, leading to the rupture of cell walls and the release of intracellular components. mdpi.com This technique offers rapid extraction with reduced solvent usage. mdpi.com Acetone has been found to be a highly effective solvent in MAE for astaxanthin recovery. researchgate.net
Supercritical Fluid Extraction (SFE): SFE, most commonly using carbon dioxide (CO₂), is a green and highly selective extraction method. nih.govmdpi.com Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solid materials and dissolve the target compound. The selectivity of SFE can be modulated by adjusting pressure and temperature. nih.govbohrium.com The addition of a co-solvent like ethanol can enhance the extraction efficiency of astaxanthin. mdpi.com
High-Pressure Processing (HPP): HPP involves subjecting the sample to high hydrostatic pressure, which can disrupt cell membranes and improve the extractability of intracellular compounds. This non-thermal method can achieve high astaxanthin yields in shorter processing times. mdpi.com
Table 2: Comparison of Advanced Extraction Methods for Astaxanthin
| Extraction Method | Principle | Typical Solvents | Key Parameters | Reported Astaxanthin Yield/Recovery | Reference |
|---|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell disruption and mass transfer. | Ethanol/Ethyl acetate mixtures, Acetone | Power, Time, Temperature, Solvent-to-solid ratio | Up to 27.58 mg/g | nih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and disrupts cell walls. | Acetone, Ethanol/Ethyl acetate | Power, Time, Temperature | Up to 74% recovery | mdpi.comresearchgate.net |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ acts as a solvent with tunable properties. | Supercritical CO₂ (with or without co-solvents like ethanol) | Pressure, Temperature, CO₂ flow rate, Time | Up to 98.6% recovery | bohrium.com |
| High-Pressure Processing (HPP) | High hydrostatic pressure disrupts cell structures. | Acetone/Methanol mixture | Pressure, Time, Solvent amount | Up to 67.8% yield | mdpi.com |
Biotechnological and Genetic Engineering Strategies for Enhanced Astaxanthin Production
Strain Improvement through Classical Mutagenesis and Selection
One of the foundational strategies for increasing astaxanthin (B1665798) yield is classical mutagenesis coupled with high-throughput screening. This approach involves exposing microbial populations to mutagens to induce random genetic mutations and then selecting for mutant strains with desired traits, such as hyper-production of astaxanthin. oup.com This method has been successfully applied to various microorganisms, including the yeast X. dendrorhous and the microalga Coelastrum sp. nih.govbiorxiv.org
Commonly used mutagens include:
Physical Mutagens: Ultraviolet (UV) radiation. oup.compjmonline.org
Chemical Mutagens: Agents like ethyl methanesulfonate (B1217627) (EMS), N-methyl-N'-nitro-N-nitrosoguanidine (NTG), ethidium (B1194527) bromide, and benomyl. oup.compjmonline.org
The process generates a diverse pool of mutants, some of which may exhibit significantly higher astaxanthin content compared to the parent strain. For instance, a mutant of Coelastrum sp. generated through EMS mutagenesis showed a twofold increase in astaxanthin accumulation compared to the wild-type. biorxiv.org Similarly, mutagenesis of X. dendrorhous has yielded strains producing over 3,000 to 4,000 µg of astaxanthin per gram of dry yeast. oup.com While effective, a notable drawback of random mutagenesis is the potential for genetic instability in the resulting mutants, which can lead to reversion of the desired phenotype. oup.com A combined approach, using random mutagenesis as a first step followed by targeted genetic engineering, has proven effective in achieving high astaxanthin biomass content in X. dendrorhous. nih.gov
Table 1: Examples of Mutagens Used for Astaxanthin Hyper-producing Strain Development
| Mutagen | Organism | Reported Outcome | Reference |
|---|---|---|---|
| Ethyl Methanesulfonate (EMS) | Coelastrum sp. | ~2-fold higher astaxanthin content (28.32 mg/L) compared to wild-type (14.5 mg/L). | biorxiv.org |
| Benomyl | Xanthophyllomyces dendrorhous DSM 5626 | Generated strains producing 50-100% more astaxanthin than the parental strain. | pjmonline.org |
| UV Radiation | Xanthophyllomyces dendrorhous | Used to create carotenoid-hyperproducing strains. | oup.com |
| N-methyl-N'-nitro-N-nitrosoguanidine (NTG) | Xanthophyllomyces dendrorhous | Frequently applied mutagen to induce genetic changes for enhanced production. | oup.compjmonline.org |
Genetic Engineering of Biosynthetic Pathways in Microorganisms (e.g., Xanthophyllomyces dendrorhous, E. coli)
Metabolic engineering offers a rational and targeted approach to enhance astaxanthin production by modifying specific genes within the biosynthetic pathway. This can be done in native producers like X. dendrorhous or by introducing the entire pathway into heterologous hosts such as Escherichia coli and various yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica), which often have well-established genetic tools and faster growth rates. nih.govresearchgate.netnih.gov
The biosynthesis of astaxanthin begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). plantae.org These are converted through a series of enzymatic steps to β-carotene. In the final stages, β-carotene is converted to astaxanthin via reactions catalyzed by β-carotene ketolase and β-carotene hydroxylase. nih.gov
A primary strategy in metabolic engineering is to identify and overexpress the genes encoding rate-limiting enzymes in the biosynthetic pathway, thereby increasing the metabolic flux towards the final product. nih.gov
Key enzymes often targeted for overexpression include:
Upstream Pathway Enzymes: In the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and HMG-CoA reductase (HMGR) are often targeted to increase the supply of the precursors IPP and DMAPP. nih.govnih.gov Overexpression of DXS, for example, has been shown to significantly enhance β-carotene production in E. coli, which can then be channeled towards astaxanthin. nih.gov
Final Conversion Enzymes: The conversion of β-carotene to astaxanthin requires β-carotene ketolase (encoded by crtW or bkt) and β-carotene hydroxylase (encoded by crtZ). nih.gov Balancing the expression and activity of these two enzymes is crucial for achieving a high conversion rate and minimizing the accumulation of intermediates. nih.govsemanticscholar.org In E. coli, co-expression of crtW from Brevundimonas sp. SD212 and crtZ from Pantoea ananatis has been identified as a highly effective combination for astaxanthin production. nih.govsemanticscholar.org
Table 2: Key Enzymes Overexpressed for Enhanced Astaxanthin Production
| Enzyme | Gene(s) | Host Organism | Effect | Reference |
|---|---|---|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase | dxs | E. coli | Enhances precursor supply, leading to increased β-carotene and subsequently astaxanthin. | nih.gov |
| Phytoene-β-carotene synthase / Lycopene (B16060) cyclase | crtYB | X. dendrorhous | Increases total carotenoid production. Overexpression is essential for high yields. | nih.gov |
| Astaxanthin synthase | crtS | X. dendrorhous | Overexpression required to convert increased β-carotene precursor into astaxanthin. | nih.gov |
| β-carotene ketolase & β-carotene hydroxylase | crtW & crtZ | E. coli | Coordinated expression is critical for efficient conversion of β-carotene to astaxanthin. | nih.govsemanticscholar.orgacs.org |
Metabolic flux can be diverted away from astaxanthin synthesis into competing pathways that also use common precursor molecules. A key strategy to enhance astaxanthin yield is to block or downregulate these competing pathways. nih.gov
In yeast like X. dendrorhous and Y. lipolytica, the synthesis of astaxanthin competes with pathways for fatty acids and ergosterol (B1671047), which also utilize the precursor acetyl-CoA. nih.govnih.gov
Ergosterol Pathway: This pathway competes for the intermediate farnesyl pyrophosphate (FPP). nih.gov Downregulating the gene for squalene (B77637) synthase (SQS1), the first committed step in sterol biosynthesis, has been shown to redirect FPP towards carotenoid production. nih.gov Chemical inhibition of ergosterol synthesis has also resulted in a five-fold increase in astaxanthin in X. dendrorhous. nih.gov
Fatty Acid Pathway: This pathway competes for acetyl-CoA. nih.gov Studies have shown an inverse correlation between fatty acid production and astaxanthin synthesis. nih.gov Inhibiting fatty acid synthesis using compounds like triclosan (B1682465) can significantly increase astaxanthin yield. nih.gov
In microalgae, a primary competing pathway is the synthesis of lutein (B1675518) from lycopene via α-carotene, which competes with the β-carotene branch leading to astaxanthin. biorxiv.org Knocking out the gene for lycopene ε-cyclase (LCYE), which directs flux towards α-carotene, successfully channels precursors towards the β-carotene route, thereby increasing the substrate pool for astaxanthin synthesis. nih.govmdpi.com
The development of the CRISPR-Cas9 genome editing tool has revolutionized metabolic engineering by enabling precise and efficient gene knockouts, insertions, and modifications. researchgate.netbohrium.com This technology has been applied to various astaxanthin-producing organisms to optimize their biosynthetic pathways.
In the microalga Chlamydomonas reinhardtii, CRISPR-Cas9 has been used to create a tailored metabolic background for astaxanthin production. By simultaneously knocking out the lycopene ε-cyclase (LCYE) and zeaxanthin (B1683548) epoxidase (ZEP) genes, researchers created a double mutant that accumulates only zeaxanthin and β-carotene, the direct substrates for astaxanthin synthesis. nih.gov This strategy eliminates competing pathways and simplifies the pigment profile, which is also advantageous for downstream processing. mdpi.com In the oleaginous yeast Yarrowia lipolytica, CRISPR-Cas9 toolkits have facilitated the rapid engineering of strains for astaxanthin production by enabling efficient integration of heterologous genes and disruption of competing pathways. nih.gov
Process Optimization in Bioreactors for Astaxanthin Production Research
Beyond strain improvement, optimizing the cultivation environment is critical for maximizing astaxanthin yields. This is particularly important for photosynthetic organisms like microalgae, where factors such as light, nutrients, and reactor design play a pivotal role.
The production of astaxanthin in Haematococcus pluvialis is typically a two-stage process. The first "green stage" focuses on maximizing biomass growth under optimal conditions, while the second "red stage" involves inducing stress (e.g., high light, nutrient limitation) to trigger massive astaxanthin accumulation. mdpi.com Photobioreactors (PBRs) are closed systems that allow for precise control over these cultivation parameters. mdpi.com
Different PBR designs have been developed to address challenges like light distribution, gas exchange, and mixing. ljmu.ac.uk
Tubular PBRs: These reactors consist of a series of transparent tubes that provide a large surface-area-to-volume ratio for efficient light capture. ljmu.ac.uk
Airlift PBRs: These systems use injected air to mix and circulate the culture, which can reduce shear stress on sensitive algal cells compared to mechanical mixing. ljmu.ac.uknih.gov
Internally-Illuminated PBRs: To overcome the problem of light limitation in dense cultures, some PBRs are designed with internal light sources (e.g., fluorescent tubes or LEDs). nih.govsciencepublishinggroup.comkoreascience.kr This ensures more uniform light distribution throughout the culture volume. koreascience.kr
Operational strategies are key to maximizing productivity. A multistage process, where light intensity is gradually increased as the culture density rises, has been shown to be more effective than a simple two-stage approach. nih.govkoreascience.kr This method helps to avoid photoinhibition in the early growth stages while providing the high light stress needed for astaxanthin induction later on. koreascience.kr Research has also shown that light wavelength can be optimized; for instance, red light has been found to be efficient for biomass production in H. pluvialis, while blue light can significantly promote astaxanthin accumulation during the induction phase. sciencepublishinggroup.com
Table 3: Photobioreactor Operational Parameters and Their Effects on H. pluvialis
| Parameter | Strategy | Effect | Reference |
|---|---|---|---|
| Light Intensity | Multistage process: gradually increasing irradiance as cell density increases. | Maximizes both biomass and astaxanthin production by preventing early-stage photoinhibition and providing late-stage stress. | nih.govkoreascience.kr |
| Light Wavelength | Use red LED light (e.g., 660 nm) for growth phase. | Accomplishes efficient biomass production. | sciencepublishinggroup.com |
| Light Wavelength | Use blue LED light for induction phase. | Promotes significant astaxanthin accumulation. | sciencepublishinggroup.com |
| Nutrient Availability | Nitrogen depletion during the induction phase. | A key stress factor that triggers astaxanthin synthesis. | mdpi.com |
Fermentation Strategies for Fungal and Bacterial Production
The biotechnological production of astaxanthin through fermentation of various fungi and bacteria presents a promising and sustainable alternative to chemical synthesis. Optimization of fermentation conditions is a critical factor in maximizing astaxanthin yield and productivity. Key parameters that are frequently manipulated include nutrient composition, pH, temperature, aeration, and light.
The yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) is a well-studied fungal source of astaxanthin. scilit.comlifeasible.com Research indicates that pH plays a significant role in both cell growth and astaxanthin accumulation in this organism. The optimal initial pH for cell growth is reported to be 6.0, while the optimal pH for astaxanthin formation is 4.0, and for accumulation is 5.0. This yeast can utilize various sugars as a carbon source for fermentation to synthesize astaxanthin. lifeasible.com Through optimization of fermentation conditions and mutagenesis, astaxanthin yields in X. dendrorhous have been significantly improved. scilit.com
Among bacteria, Paracoccus carotinifaciens is a notable producer of astaxanthin. scilit.com Fed-batch fermentation strategies have been successfully employed to achieve high-density cultures and enhance astaxanthin production, with reported yields reaching up to 480 mg/L. nih.gov Genetic engineering has also been applied to bacterial systems. For instance, Escherichia coli, a common host for metabolic engineering, has been engineered to produce astaxanthin by introducing the necessary biosynthetic genes. nih.gov Overexpression of genes in the methylerythritol 4-phosphate (MEP) pathway, which supplies the precursors for astaxanthin synthesis, has been shown to increase production. nih.gov Similarly, the bacterium Sphingomonas sp. ATCC 55669 has been identified as a natural producer of astaxanthin, and overexpression of the E. coli isopentenyl-diphosphate delta-isomerase (idi) gene in this strain resulted in a 5.4-fold increase in astaxanthin production. nih.gov
The following table summarizes various fermentation strategies and their impact on astaxanthin production in different microorganisms.
| Microorganism | Fermentation Strategy | Key Parameters Optimized | Resulting Astaxanthin Yield/Productivity |
| Xanthophyllomyces dendrorhous | pH Optimization | Initial pH for cell growth (6.0), pH for astaxanthin formation (4.0), and pH for astaxanthin accumulation (5.0) | Enhanced astaxanthin production |
| Paracoccus carotinifaciens | Fed-batch Fermentation | Nutrient feeding strategy to achieve high cell density | 480 mg/L |
| Engineered Escherichia coli | Metabolic Engineering | Overexpression of MEP pathway enzymes (IspD and IspF) | 71% increase in astaxanthin |
| Sphingomonas sp. ATCC 55669 | Genetic Engineering | Overexpression of exogenous E. coli idi gene | 5.4-fold increase in astaxanthin production |
Downstream Processing and Purification Techniques for Research-Grade Astaxanthin
Supercritical CO2 Extraction
Supercritical carbon dioxide (SC-CO2) extraction is a green and efficient technology for extracting astaxanthin. mdpi.comtandfonline.com This method utilizes CO2 above its critical temperature (31.1°C) and pressure (74 bar), where it exhibits properties of both a liquid and a gas, allowing for the gentle and selective recovery of astaxanthin. tandfonline.com The efficiency of SC-CO2 extraction is influenced by several parameters, including pressure, temperature, CO2 flow rate, and the use of co-solvents. bohrium.comnih.gov
Studies on Haematococcus pluvialis have shown that astaxanthin recovery can reach up to 98.6% at 50°C and 550 bar. bohrium.com The addition of co-solvents like ethanol (B145695) can significantly improve extraction rates. nih.gov For instance, with ethanol as a co-solvent, complete recovery of astaxanthin was achieved in minutes at 55°C and 8 MPa. nih.gov Research on Paracoccus fermentation biomass demonstrated a maximum recovery of 963.33 µg/g of astaxanthin at 40°C and 350 bar with ethanol (20% v/w) as an entrainer. tandfonline.com
The table below presents a summary of research findings on supercritical CO2 extraction of astaxanthin.
| Biomass Source | Pressure (bar) | Temperature (°C) | Co-solvent | Astaxanthin Recovery/Yield |
| Haematococcus pluvialis | 550 | 50 | None | 98.6% |
| Haematococcus pluvialis | 80 | 55 | Ethanol | Full recovery within minutes |
| Paracoccus sp. | 350 | 40 | Ethanol (20% v/w) | 963.33 µg/g |
| Phaffia rhodozyma | 500 | 40 | Not specified | 90% |
Chromatography
Chromatographic techniques are indispensable for obtaining high-purity astaxanthin required for research purposes. frontiersin.org Various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), are employed for purification.
Low-pressure column chromatography (LPCC) using silica (B1680970) gel as the stationary phase is a common method for purifying astaxanthin extracts. journals.co.zaresearchgate.net By optimizing the mobile phase composition, significant increases in purity can be achieved. For example, a study reported an increase in astaxanthin purity from 0.34% in the crude extract to 85.1% after silica gel column chromatography. researchgate.net Another study on astaxanthin from Corynebacterium glutamicum achieved 100% purity (as determined by HPLC) after column chromatography of the oleoresin. nih.gov
Semipreparative HPLC is another powerful technique for isolating and purifying specific isomers of astaxanthin. acs.org A method using a C18 column was developed to purify trans-astaxanthin from the saponified extract of H. pluvialis. acs.orgacs.org This method yielded astaxanthin with a purity of approximately 97.7% trans-astaxanthin. acs.orgacs.org High-speed countercurrent chromatography (HSCCC) has also been effectively used for the preparative isolation of astaxanthin from Phaffia rhodozyma, achieving a purity of 92.0%, which was further increased to 99.0% with an additional silica gel column chromatography step. researchgate.net
The following table details the outcomes of different chromatographic techniques for astaxanthin purification.
| Chromatographic Method | Stationary Phase/Column | Biomass Source | Purity Achieved |
| Low-Pressure Column Chromatography | Silica Gel | Shrimp Shells | 85.1% |
| Column Chromatography | C18 | Corynebacterium glutamicum | 100% |
| Semipreparative HPLC | C18 | Haematococcus pluvialis | 97.7% (trans-astaxanthin) |
| High-Speed Countercurrent Chromatography followed by Silica Gel Column Chromatography | - | Phaffia rhodozyma | 99.0% |
Comparative Studies of Astaxanthin Isomers in Research Models
Distinct Molecular and Cellular Activities of (9Z)- Astaxanthin (B1665798) Versus Other Isomers (e.g., antioxidant, anti-inflammatory effects in cellular models)
Emerging evidence from cellular models suggests that the geometric configuration of astaxanthin plays a crucial role in its biological efficacy, with Z-isomers, including (9Z)-astaxanthin, often exhibiting enhanced antioxidant and anti-inflammatory properties compared to the more common all-E isomer. nih.govresearchgate.net
Studies have demonstrated that (9Z)-astaxanthin shows a higher antioxidant potential in vitro than all-trans-astaxanthin. nih.gov Specifically, the 9-cis isomer has been reported to be more effective at scavenging free radicals and inhibiting the generation of reactive oxygen species (ROS). nih.govresearchgate.net For instance, in a radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity assay, (9Z)-astaxanthin demonstrated higher activity than both all-E and (13Z)-astaxanthin. nih.gov However, in cellular antioxidant activity (CAA) assays, (13Z)-astaxanthin was found to be more potent than the all-E and (9Z)-isomers. nih.gov
In terms of anti-inflammatory effects, research using Caco-2 cell monolayers has shown that Z-astaxanthins, particularly (9Z)-astaxanthin, exhibit a greater anti-inflammatory effect than all-E-astaxanthin. acs.orgnih.govresearchgate.net All three isomers—all-E, (9Z)-, and (13Z)-astaxanthin—at a concentration of 1.2 μM significantly reduced the TNF-α-induced secretion of interleukin-8 (IL-8) by 22–27%. acs.orgfigshare.com However, (9Z)-astaxanthin was more effective at down-regulating the gene expression of pro-inflammatory cytokines such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). acs.orgnih.gov The anti-inflammatory actions of astaxanthin isomers are believed to be mediated through the modulation of the NF-κB signaling pathway. acs.orgnih.gov
These differences in activity are attributed to the distinct molecular shapes of the isomers, which influence their interaction with cellular structures and free radicals. nih.gov The bent shape of the Z-isomers may allow for better incorporation into cell membranes and more effective quenching of reactive oxygen species. mdpi.com
Table 1: Comparative Antioxidant and Anti-inflammatory Activities of Astaxanthin Isomers
| Isomer | Antioxidant Activity (DPPH Assay) | Cellular Antioxidant Activity (CAA) | Anti-inflammatory Effect (Down-regulation of COX-2 and TNF-α) |
|---|---|---|---|
| (9Z)-Astaxanthin | Higher than all-E and 13Z nih.gov | Lower than 13Z nih.gov | Greater than all-E acs.orgnih.gov |
| (13Z)-Astaxanthin | Lower than 9Z nih.gov | Higher than all-E and 9Z nih.gov | Greater than all-E acs.org |
| all-E-Astaxanthin | Lower than 9Z nih.gov | Lower than 13Z nih.gov | Less than 9Z and 13Z acs.org |
Comparative Cellular Uptake and Metabolism of Astaxanthin Isomers
The bioavailability and therapeutic potential of astaxanthin isomers are significantly influenced by their cellular uptake and metabolism. Research indicates that Z-isomers, including (9Z)-astaxanthin, may have advantages over the all-E isomer in terms of absorption and transport.
A study utilizing an in vitro digestion model and human intestinal Caco-2 cells revealed that (13Z)-astaxanthin had higher bioaccessibility than (9Z)- and all-E-astaxanthins during digestion. nih.gov Conversely, (9Z)-astaxanthin demonstrated a higher transport efficiency across the Caco-2 cell monolayer compared to the all-E and (13Z)-isomers. nih.gov This suggests that while (13Z)-astaxanthin may be more readily available for absorption, (9Z)-astaxanthin is more efficiently transported into cells. These findings may explain why (9Z)- and (13Z)-astaxanthins are often found at higher concentrations in human plasma than the all-E form. nih.gov
The scavenger receptor class B type I protein (SR-BI) has been identified as a key facilitator in the cellular uptake of astaxanthin isomers. acs.orgnih.gov However, its influence varies among the different isomers. The use of an SR-BI inhibitor (BLT-1) and an antibody (Anti-SRBI) significantly reduced the cellular uptake of all-E-astaxanthin and (13Z)-astaxanthin, but not that of (9Z)-astaxanthin. acs.orgnih.gov This suggests that (9Z)-astaxanthin may utilize different or additional transport mechanisms for cellular entry.
Furthermore, isomerization can occur during gastrointestinal digestion and cellular uptake processes, with the trans-cis isomerization of all-E-astaxanthin and the cis-trans isomerization of Z-astaxanthins being observed. nih.govresearchgate.net
Table 2: Bioaccessibility and Cellular Transport of Astaxanthin Isomers in Caco-2 Cells
| Isomer | Bioaccessibility (In Vitro Digestion) | Transport Efficiency (Caco-2 Monolayer) | Role of SR-BI in Uptake |
|---|---|---|---|
| (9Z)-Astaxanthin | Lower than 13Z nih.gov | Higher than all-E and 13Z nih.gov | Not significantly facilitated acs.orgnih.gov |
| (13Z)-Astaxanthin | Higher than 9Z and all-E nih.gov | Lower than 9Z nih.gov | Facilitated acs.orgnih.gov |
| all-E-Astaxanthin | Lower than 13Z nih.gov | Lower than 9Z nih.gov | Facilitated acs.orgnih.gov |
Structural-Activity Relationship (SAR) Studies of Astaxanthin Isomers and Derivatives
The unique molecular structure of astaxanthin, featuring a polyene chain with conjugated double bonds and terminal hydroxyl and keto groups, is fundamental to its biological activities. nih.govacs.org Structural-activity relationship (SAR) studies aim to elucidate how specific structural features of astaxanthin isomers and their derivatives influence their functions.
The antioxidant capacity of astaxanthin is largely attributed to its conjugated double bond system, which allows for the effective delocalization of electrons and the quenching of singlet oxygen and scavenging of free radicals. nih.gov The presence of hydroxyl and keto groups on the ionone (B8125255) rings also contributes to its potent antioxidant properties. nih.govacs.org
The geometric configuration (E/Z) significantly impacts the biological activity. The "bent" shape of the Z-isomers, such as (9Z)-astaxanthin, is thought to influence how the molecule interacts with cellular membranes and other biological targets. mdpi.com This altered three-dimensional structure may lead to the observed differences in antioxidant and anti-inflammatory activities compared to the linear all-E isomer. nih.govacs.org
Molecular docking experiments have provided further insights into the structure-activity relationships of astaxanthin isomers. For instance, (13Z)-astaxanthin has been shown to have a significantly higher affinity for the scavenger receptor class B type I protein (SR-BI) than all-E-astaxanthin and (9Z)-astaxanthin. acs.orgnih.gov This higher binding affinity, indicated by a more negative atomic contact energy, may partially explain the higher bioavailability of (13Z)-astaxanthin observed in some in vivo studies. acs.orgnih.gov
Isomerization Dynamics in Biological Systems and During In Vitro Processing
Astaxanthin is predominantly synthesized in nature in its all-E isomeric form. nih.gov However, the conversion of the all-E isomer to Z-isomers, including (9Z)-astaxanthin, is a dynamic process that can be influenced by various factors both in biological systems and during in vitro processing. nih.govnih.gov
In biological systems, such as in the microalga Haematococcus pluvialis, the accumulation of Z-isomers is believed to occur as a result of E/Z isomerization, as no enzymes have been identified that directly catalyze this conversion in plant cells. nih.gov The light-induced E/Z isomerization appears to be a key mechanism for the formation of Z-isomers within these cells. nih.gov Studies have shown that upon exposure to high light intensity, the relative content of Z-isomers initially increases and then decreases over time. nih.gov
During in vitro processing, factors such as heat, light, solvents, and pH can induce the isomerization of all-E-astaxanthin to a mixture of (9Z)- and (13Z)-isomers. nih.govnih.gov For example, heating all-E-astaxanthin in certain solvents can lead to the formation of Z-isomers. nih.gov This process is influenced by the dielectric constant of the surrounding medium. nih.gov It has also been observed that Z-isomers, such as (13Z)- and (9Z)-astaxanthin, can be less stable at very low pH, suggesting they may undergo conversion after passing through the gastric environment in vivo. nih.gov
Table 3: Factors Influencing Astaxanthin Isomerization
| Factor | Effect on Isomerization |
|---|---|
| Light | Induces E/Z isomerization, leading to the formation of Z-isomers from the all-E form. nih.gov |
| Heat | Promotes the conversion of all-E-astaxanthin to Z-isomers. nih.govnih.gov |
| Solvents | The dielectric constant of the solvent can influence the rate and extent of isomerization. nih.gov |
| pH | Z-isomers may be less stable at highly acidic pH, potentially leading to their conversion. nih.gov |
Future Directions and Emerging Research Areas
Exploration of Novel Biosynthetic Pathways and Enzymes for Astaxanthin (B1665798) Production
The efficient and selective production of astaxanthin, particularly specific isomers like (9Z)-astaxanthin, remains a key area of ongoing research. Future efforts are geared towards uncovering and engineering novel biosynthetic pathways in microorganisms, such as algae, bacteria, and yeast, to enhance yields and isomer specificity.
Metabolic Engineering and Synthetic Biology: Advances in synthetic biology offer promising avenues for optimizing astaxanthin biosynthesis. Researchers are exploring the genetic modification of host organisms to upregulate key enzymes in the carotenoid pathway, such as geranylgeranyl pyrophosphate synthase (GGPPS), phytoene (B131915) synthase (PSY), and β-carotene hydroxylase (CRTZ), to increase astaxanthin production. Furthermore, the development of engineered microbial cell factories aims to achieve high-titer production of specific astaxanthin isomers, including (9Z)-astaxanthin, by fine-tuning gene expression and metabolic flux. nih.gov
Discovery of Novel Enzymes: The identification of new enzymes involved in astaxanthin isomerization and modification is crucial. Research is focused on discovering enzymes that can specifically catalyze the conversion of all-trans-astaxanthin to (9Z)-astaxanthin or other cis-isomers, potentially offering a more controlled and efficient bio-production route. Understanding the structural and functional characteristics of these enzymes will pave the way for their heterologous expression and application in biotechnological processes.
Optimization of Culture Conditions: Investigating diverse induction strategies, such as light intensity, nutrient availability, and stress factors (e.g., salinity, temperature), in microalgal cultures like Haematococcus pluvialis is essential for understanding and manipulating astaxanthin isomer profiles. Research aims to identify conditions that favor the accumulation of specific cis-isomers, including (9Z)-astaxanthin, during the stress-induced secondary metabolism phase. acs.org
Development of Advanced Synthetic Strategies for Astaxanthin Isomers and Analogs
While biological production is a primary source, chemical synthesis offers precise control over isomer formation and the creation of novel analogs. Future research in this domain focuses on developing sophisticated synthetic methodologies.
Stereoselective Synthesis: Developing highly stereoselective synthetic routes is paramount for obtaining pure (9Z)-astaxanthin and other desired cis-isomers. This involves employing advanced organic synthesis techniques, chiral catalysts, and protecting group strategies to precisely control the configuration of the double bonds within the polyene chain. The goal is to achieve high yields and enantiomeric purity of specific isomers. d-nb.info
Synthesis of Analogs: Beyond natural isomers, there is significant interest in synthesizing astaxanthin analogs with modified structures. These modifications could aim to enhance stability, improve bioavailability, increase antioxidant potency, or confer novel biological activities. Research will focus on structure-activity relationship studies to guide the design of these analogs, potentially incorporating variations in the polyene chain, end groups, or esterification patterns.
Isomerization Techniques: Research into efficient and mild isomerization methods to convert readily available all-trans-astaxanthin into specific cis-isomers like (9Z)-astaxanthin is an active area. This includes exploring photocatalytic, thermal, or enzymatic isomerization processes that can yield high proportions of desired isomers with minimal degradation. acs.orgd-nb.info
Deeper Elucidation of Astaxanthin's Molecular Interactions with Cellular Machinery
Understanding how astaxanthin, particularly its (9Z) isomer, interacts at a molecular level within cells is critical for unlocking its full therapeutic potential. Future research aims to provide a more granular understanding of these interactions.
Target Identification and Pathway Mapping: Emerging research is focused on identifying specific cellular targets, proteins, and signaling pathways that astaxanthin isomers modulate. This includes investigating how (9Z)-astaxanthin interacts with transcription factors (e.g., NF-κB), inflammatory mediators (e.g., cytokines), and cellular antioxidant defense systems. nih.gov
Membrane Interactions: Astaxanthin's lipophilic nature suggests significant interaction with cell membranes. Future studies will explore how the specific geometry of (9Z)-astaxanthin influences its integration into lipid bilayers, membrane fluidity, and its ability to protect membrane lipids from peroxidation. Understanding these interactions is key to its cellular uptake and distribution.
Enzyme Modulation: Research is ongoing to determine how astaxanthin isomers affect the activity of various enzymes involved in cellular processes, such as those related to oxidative stress, inflammation, and cell signaling. For instance, studies are investigating the influence of (9Z)-astaxanthin on enzymes like COX-2 or its interaction with scavenger receptor class B type I (SR-BI) for bioavailability. nih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics, Transcriptomics) in Astaxanthin Research
Omics technologies provide powerful tools for a systems-level understanding of astaxanthin's role in biological systems. Their integration is poised to accelerate discoveries in astaxanthin research.
Genomics and Transcriptomics: These technologies can be utilized to identify genes and regulatory networks involved in astaxanthin biosynthesis and the cellular response to astaxanthin. By analyzing changes in gene expression (transcriptomics) under different conditions or after exposure to specific astaxanthin isomers, researchers can gain insights into metabolic regulation and biological effects. nih.gov
Proteomics: Proteomic studies can reveal how astaxanthin isomers affect protein expression and post-translational modifications. This can help identify direct protein targets, understand signaling cascades, and elucidate mechanisms of action, such as the modulation of antioxidant enzymes or inflammatory pathway proteins.
Metabolomics: Metabolomic profiling can provide a comprehensive overview of changes in cellular metabolites in response to astaxanthin. This approach can help uncover novel metabolic pathways influenced by (9Z)-astaxanthin, identify biomarkers of its activity, and understand its impact on cellular energy metabolism and redox balance.
Multi-Omics Integration: The synergistic integration of these omics datasets (multi-omics) offers a holistic view, enabling researchers to connect genetic information with molecular mechanisms and physiological outcomes. This integrated approach is essential for understanding the complex interplay between astaxanthin isomers and cellular machinery.
Computational Chemistry and Molecular Modeling Applications in Astaxanthin Research
Computational approaches are indispensable for predicting properties, understanding interactions, and guiding experimental design in astaxanthin research.
Structure-Activity Relationship (SAR) Modeling: Computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity of astaxanthin isomers and analogs based on their chemical structures. This aids in the rational design of novel compounds with enhanced properties.
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding affinity and orientation of (9Z)-astaxanthin with target proteins, providing insights into its mechanism of action. Molecular dynamics simulations can further explore the dynamic interactions of astaxanthin isomers with cellular membranes and biomolecules over time, revealing crucial aspects of their behavior and function.
Predictive Synthesis and Property Prediction: Computational tools can be used to design novel synthetic routes for astaxanthin isomers and analogs, predicting reaction feasibility and potential yields. Furthermore, these methods can predict physicochemical properties, such as solubility, stability, and spectral characteristics, which are vital for formulation and application development.
The ongoing research into (9Z)-astaxanthin and its isomers promises to expand our understanding of carotenoid chemistry and biology, potentially leading to the development of novel functional foods, nutraceuticals, and therapeutic agents.
Q & A
Q. What are the critical physicochemical properties of (9Z)-astaxanthin that influence experimental design in vitro and in vivo?
(9Z)-Astaxanthin (C₄₀H₅₂O₄; CAS 113085-04-4) is a solid at room temperature (density: 1.071±0.06 g/cm³; boiling point: 774.0±60.0°C). Its solubility profile is critical for experimental preparation:
- In vitro : DMSO is commonly used as a solvent, but ensure solutions are clarified (e.g., DMSO:20% SBE-β-CD in saline at 10:90 ratio) .
- In vivo : Oral formulations may use PEG400 or CMC-Na, while injectables require strict sterility and stability monitoring (e.g., 4°C storage for ≤2 years; solvent-based solutions degrade within 6 months) .
- Methodological tip : Pre-calculate DMSO stock concentrations (e.g., 10 mM) and validate solubility under experimental conditions to avoid precipitation .
Q. How can researchers accurately quantify (9Z)-astaxanthin in biological samples?
Two validated methods are:
- HPLC-UV/VIS : Separates (9Z)-astaxanthin from isomers (e.g., all-trans) and degradation products (e.g., astacene). Use C30 columns for superior resolution .
- Enzymatic hydrolysis : A five-step protocol (extraction, enzymolysis, liquid-liquid extraction, UHPLC) minimizes interference from esterified carotenoids. Validate with internal standards (e.g., β-apo-8′-carotenal) to ensure accuracy .
- Avoid spectrophotometry : Overestimates astaxanthin by 18% due to co-eluting carotenoids (e.g., β-carotene) .
Q. What factors destabilize (9Z)-astaxanthin during extraction and storage?
Key destabilizing factors include:
- Structural susceptibility : The conjugated polyene chain is prone to oxidation; use antioxidants (e.g., α-tocopherol) in nanodispersions .
- Solvent polarity : Nonpolar solvents (e.g., hexane) reduce isomerization versus polar solvents (e.g., ethanol) .
- Environmental stressors : Light (UV), heat (>40°C), and oxygen accelerate degradation. Store samples at -20°C in amber vials under nitrogen .
Advanced Research Questions
Q. How to optimize (9Z)-astaxanthin yield in microbial fermentation systems?
Use Box-Behnken Design (BBD) or Central Composite Design (CCD) to model variables:
- Variables : Temperature (40–100°C), pH (5–7), moisture content (60–80%), and substrate ratios (e.g., oil:waste) .
- Statistical tools : Analyze response surfaces (RSM) or artificial neural networks (ANN) to identify maxima. For example, a 17-run BBD with Rhodotorula spp. achieved 95% prediction accuracy for astaxanthin yield .
- Validation : Confirm optimal conditions with triplicate runs and kinetic studies (e.g., first-order degradation models) .
Q. What transcriptomic markers indicate enhanced (9Z)-astaxanthin biosynthesis in mutants?
In Coelastrum sp. mutants:
- Upregulated genes : PSY (phytoene synthase), PDS (phytoene desaturase), ZDS (ζ-carotene desaturase), BKT (β-carotene ketolase), and CHY (β-carotene hydroxylase) drive β-carotene-to-astaxanthin conversion .
- Downregulated genes : LCY-e suppression reduces lutein synthesis, diverting substrates to astaxanthin .
- KEGG pathways : Enrichment in "carotenoid biosynthesis" (ko00906) and "secondary metabolite synthesis" confirms metabolic flux shifts .
Q. How do stabilization technologies affect (9Z)-astaxanthin bioavailability in drug delivery systems?
Compare encapsulation methods:
- Liposomes : Improve water solubility but have low encapsulation efficiency (≤60%) .
- Nanodispersions : Use emulsifiers (e.g., Tween 80) and antioxidants (e.g., ascorbic acid) to reduce degradation (k = 0.012 day⁻¹ vs. 0.045 day⁻¹ in free form) .
- Microcapsules : Alginate-chitosan matrices enhance thermal stability (Tₑₙd ≥120°C) but require complex crosslinking .
Q. How to resolve contradictions in antioxidant efficacy data for (9Z)-astaxanthin?
- Dose dependency : Linear regression of in vivo studies shows U-shaped efficacy curves; optimal doses range 2–20 mg/kg .
- Model systems : Retinal cell assays (IC₅₀: 5–10 µM) may not extrapolate to muscle or neuronal models due to tissue-specific uptake .
- Synergistic effects : Co-administer with tocopherols to amplify ROS scavenging (e.g., 30% increase in catalase activity) .
Q. What statistical approaches are robust for analyzing (9Z)-astaxanthin stability experiments?
- Central Composite Design (CCD) : Fit degradation rate constants (k) using first-order kinetics. For example, α-tocopherol (x₁) and ascorbic acid (x₂) interact synergistically (p<0.05) in nanodispersions .
- Response Surface Methodology (RSM) : Optimize extraction variables (e.g., subcritical CO₂: 40°C, 30 MPa) to maximize yield (≥95% recovery) .
- ANOVA with Tukey’s HSD : Resolve batch-to-batch variability in microbial fermentation .
Q. How to validate enzymolysis-based quantification of (9Z)-astaxanthin across diverse biological matrices?
- Linearity : Ensure calibration curves (0.1–50 µg/mL) have R² ≥0.99 for Haematococcus pluvialis extracts .
- Precision : Achieve ≤5% RSD in intra-day and inter-day assays .
- Recovery rates : Spike samples with 10–100 µg astaxanthin; recoveries ≥90% confirm method robustness .
Q. What molecular mechanisms link (9Z)-astaxanthin to mitochondrial protection in neurodegenerative models?
- Oxidative stress : (9Z)-astaxanthin upregulates Nrf2/ARE pathways, increasing SOD and glutathione synthesis in neuronal cells .
- Mitochondrial biogenesis : Enhances PGC-1α expression, improving ATP production (1.5-fold in C. elegans models) .
- Transcriptomic correlation : Negative Pearson coefficients (r = -0.82) between astaxanthin and LCY-e expression highlight pathway competition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
